2-Chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a compound that features a complex structure with potential applications in medicinal chemistry. This compound belongs to the class of benzamides and is characterized by the presence of a chloro group and a sulfamoyl substituent on a benzo[d]thiazole moiety. The unique structural features of this compound suggest its relevance in various biological activities, particularly in the field of drug development.
The synthesis and characterization of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide have been documented in several scientific studies, highlighting its potential as an active pharmaceutical ingredient. The compound is often synthesized through methods involving the reaction of specific precursors, including chlorinated benzoic acids and sulfamoyl derivatives.
This compound can be classified as:
The synthesis of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves several key steps:
Technical details regarding these reactions often include:
The molecular structure of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can be represented as follows:
The structure includes:
The chemical reactivity of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is influenced by its functional groups. Key reactions include:
Technical details related to these reactions involve:
The mechanism of action for 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide may involve interactions with specific biological targets such as enzymes or receptors. For instance:
Relevant data from studies indicate that compounds with similar structures exhibit significant interactions through hydrogen bonds and hydrophobic contacts with active site residues.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties.
The applications of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide extend primarily into medicinal chemistry:
The benzothiazole core (benzo[d]thiazole) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused benzene and thiazole ring. This structure confers remarkable stability, planarity, and diverse electronic properties, enabling π-π stacking interactions with biological targets. The 2-amino position is particularly versatile for derivatization, allowing structural diversification while preserving core functionality. 2-Chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide (CAS: 300572-62-7, MF: C₁₄H₁₀ClN₃O₃S₂, MW: 367.83) exemplifies this flexibility [1] [8]. Its structure integrates three pharmacologically significant elements:
Electronic Properties: The sulfonamide group acts as a hydrogen-bond acceptor/donor, while the benzamide carbonyl provides an additional acceptor site. This dual capability facilitates interactions with enzymatic active sites or receptors. The chloro substituent modulates electron density across the benzamide ring, potentially enhancing binding specificity [1] [9].
Conformational Behavior: Molecular modeling suggests the benzamide and benzothiazole rings adopt a near-coplanar orientation, optimizing π-system conjugation. This planar arrangement is critical for intercalation or groove binding in biological macromolecules, as observed in related DNA-interactive benzothiazoles [4] .
Table 1: Molecular Properties of 2-Chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Property | Value | Method/Source |
---|---|---|
CAS Registry Number | 300572-62-7 | Commercial supplier data |
Molecular Formula | C₁₄H₁₀ClN₃O₃S₂ | [1] |
Molecular Weight | 367.83 g/mol | [1] |
SMILES | O=C(NC₁=NC₂=C(C=C(S(=O)(N)=O)C=C₂)S₁)C₃=CC=CC=C₃Cl | [1] |
Key Functional Groups | Sulfamoyl (-SO₂NH₂), Benzamide, Chloroaryl | Structural analysis |
Sulfonamide-functionalized benzothiazoles exhibit broad bioactivity, attributable to the sulfamoyl group’s mimicry of endogenous phosphate groups and its role in transmembrane transport. Key pharmacological domains include:
Immunomodulation & Adjuvant Activity: Systematic SAR studies on sulfamoyl benzamidothiazoles reveal potent NF-κB activation capabilities. Compounds like 2-Chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide enhance Toll-like receptor (TLR)-4 agonist (e.g., LPS) responses, sustaining NF-κB signaling for >12 hours. This "co-adjuvant" effect significantly boosts antigen-specific antibody titers when combined with MPLA (monophosphoryl lipid A), suggesting utility in next-generation vaccines [4].
Enzyme Inhibition: Sulfamoyl benzothiazoles demonstrate potent inhibition of urease, α-glucosidase, and α-amylase. Analogues with halogen substitutions (e.g., bromo/fluoro) exhibit IC₅₀ values of 14.06–20.21 μM against Jack bean and Bacillus Pasteurii urease, outperforming thiourea controls. This positions them as candidates for managing Helicobacter pylori infections or diabetes mellitus [7].
Ion Channel Modulation: N-(Thiazol-2-yl)benzamide derivatives act as selective antagonists for Zinc-Activated Channels (ZACs), with IC₅₀ values of 1–3 μM. Though direct data on 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is limited, structural parallels suggest potential ZAC allosteric modulation, relevant in neurological disorders .
Table 2: Biological Activities of Select Sulfamoyl Benzothiazole Derivatives
Activity | Key Structural Features | Potency (IC₅₀/EC₅₀) | Source |
---|---|---|---|
NF-κB potentiation | 2,5-Dimethylphenyl at thiazole-C4 | 200% activation vs control | [4] |
Urease inhibition | Bromo/fluoro at benzamide ring | 14.06–20.21 μM | [7] |
ZAC antagonism | N-(4-(tert-Butyl)thiazol-2-yl)-3-fluorobenzamide | 1–3 μM | |
α-Glucosidase inhibition | Alkylated sulfonamide derivatives | 20.34–37.20 μM | [7] |
This compound exemplifies a strategic "molecular hybrid" approach, merging validated pharmacophores to target multifactorial diseases:
Chemical Probe Development: Its sulfamoyl group serves as a synthetic handle for photoaffinity labeling. Analogous compounds in SAR studies have been converted into probes for target deconvolution, aiding mechanism-of-action studies for immunomodulators [4].
Hit-to-Lead Optimization: The compound’s tractability for derivatization is evidenced by synthetic routes involving:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1